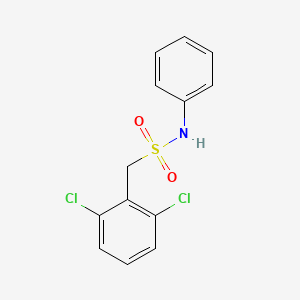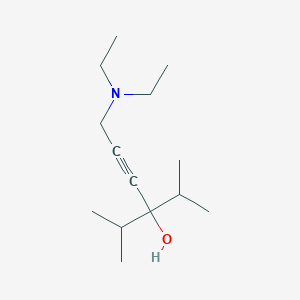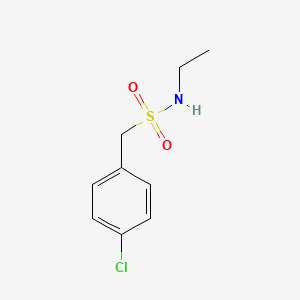
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide
Descripción general
Descripción
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide, also known as DPCPX, is a potent and selective antagonist for the adenosine A1 receptor. It is a small organic molecule that has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide acts as a competitive antagonist for the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity. 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has also been shown to modulate the activity of ion channels and affect intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and neuronal activity. It has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has been implicated in the regulation of sleep, pain perception, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo experiments. However, 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has some limitations, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide and its potential therapeutic applications. One area of interest is the development of more selective and potent adenosine A1 receptor antagonists that can be used to target specific signaling pathways. Another area of research is the investigation of the role of adenosine receptors in cancer and the potential use of adenosine receptor antagonists as cancer therapeutics. Finally, there is a need for further studies to elucidate the mechanisms of action of 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide and other adenosine receptor antagonists, and to explore their potential applications in the treatment of various diseases and disorders.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has been widely used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has also been used to investigate the mechanisms of action of other drugs that target the adenosine receptor system.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-12-7-4-8-13(15)11(12)9-19(17,18)16-10-5-2-1-3-6-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLVGHIBRGLWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B3750720.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3750721.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3750722.png)
![3-(4-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750729.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B3750741.png)





![N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3750811.png)
![N,N''-1,2-ethanediylbis[N'-phenyl(thiourea)]](/img/structure/B3750818.png)
![ethyl 1-[5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B3750827.png)
![N-(4-acetylphenyl)-2-{[3-(4-ethoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3750833.png)